Gossyvertin
Description
Structure
2D Structure
Properties
CAS No. |
60089-74-9 |
|---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
2,8-dihydroxy-7-methoxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C16H18O4/c1-8(2)10-6-13(18)12(7-17)14-11(10)5-9(3)16(20-4)15(14)19/h5-8,18-19H,1-4H3 |
InChI Key |
WDKQNEBNLKMOLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2C(C)C)O)C=O)C(=C1OC)O |
melting_point |
147 - 149 °C |
physical_description |
Solid |
Origin of Product |
United States |
Preparation Methods
Physicochemical Profile
- Molecular Formula : C₁₆H₁₈O₄
- Exact Mass : 274.1205 g/mol
- Polarity : Intermediate (logP ~2.8)
- UV-Vis Absorption : λₘₐₓ at 235 nm (methanol)
Natural Sources and Biosynthetic Pathways
This compound is primarily isolated from cotton (Gossypium spp.) by-products and Adansonia digitata fruit fibers. In cotton, it accumulates in glandular trichomes of leaves and bolls as part of the plant’s defense mechanism against pathogens.
Biosynthetic Origins
The compound originates from the mevalonate pathway, where farnesyl pyrophosphate undergoes cyclization and oxidation to form the sesquiterpenoid backbone. Subsequent acetylation at the C-7 position yields this compound.
Extraction Methodologies
Efficient extraction hinges on this compound’s solubility in non-polar to moderately polar solvents. Recent protocols optimize yield while minimizing co-extraction of contaminants.
Soxhlet Extraction with Dichloromethane
A validated method from Adansonia digitata studies involves:
- Plant Material Preparation : Dried fruit fibers ground to ≤1 mm particles.
- Solvent Selection : Sequential extraction with dichloromethane (non-polar) followed by methanol (polar).
- Conditions : 5 g material extracted for 6 hours at 40°C, yielding 0.8–1.2 mg/g this compound.
Table 1 : this compound Distribution in Adansonia digitata Extracts
| Extract Type | This compound Concentration (μg/g) |
|---|---|
| NPEFP* | 12.7 ± 0.9 |
| PEFP† | Not detected |
| NPEF‡ | 9.4 ± 0.6 |
| PEF§ | Not detected |
*Non-polar extract of fruit powder; †Polar extract of fruit powder; ‡Non-polar extract of fibers; §Polar extract of fibers.
Supercritical CO₂ Extraction
Emerging techniques utilize supercritical CO₂ (scCO₂) for cleaner isolation:
- Parameters : 40°C, 30 MPa, 2 hours
- Co-solvent : Ethanol (10% v/v) enhances yield by 22% compared to pure scCO₂.
Purification Strategies
Crude extracts require multi-step purification to achieve ≥95% purity.
Silica Gel Column Chromatography
Preparative HPLC
Final polishing employs reversed-phase HPLC:
| Parameter | Value | |
|---|---|---|
| Column | C18 (250 × 21.2 mm, 5 μm) | |
| Mobile Phase | Acetonitrile:H₂O (65:35) | |
| Flow Rate | 12 mL/min | |
| Detection | UV at 235 nm | |
| Retention Time | 12.90 min | |
| Recovery Efficiency | 91% |
Analytical Characterization
Advanced spectral techniques confirm identity and purity.
High-Resolution Mass Spectrometry (HRMS)
Chemical Reactions Analysis
Gossyvertin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Gossyvertin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is studied for its potential as a phytoalexin, a type of compound produced by plants in response to pathogen attack. This compound’s role in plant defense mechanisms makes it a subject of interest in agricultural research. Additionally, its phenolic structure and biological activity have led to investigations into its potential therapeutic applications .
Mechanism of Action
The mechanism of action of gossyvertin involves its interaction with various molecular targets and pathways. As a phytoalexin, this compound is believed to exert its effects by inhibiting the growth of pathogens and protecting the plant from infection. The specific molecular targets and pathways involved in this process are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Isomers and Analogues
Compound A: 2,8-Dihydroxy-3-methoxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde
- Molecular Formula : C₁₆H₁₈O₄ (identical to gossyvertin)
- Key Differences :
- Implications :
Compound B: 2,3,9-Trihydroxy-14-cadalenal
- Molecular Formula : C₁₅H₁₈O₄
- Structure: A cadinane sesquiterpenoid with a tricyclic framework and aldehyde group .
- Comparison :
- Biological Role : Both act as phytoalexins, but Compound B is reported to exhibit higher toxicity (LD₅₀: 0.12–0.72 mg/kg in cats) , whereas this compound’s toxicity remains unquantified .
Functional Analogues: Phytoalexins from Other Plants
Compound C: Capsidiol
- Source : Produced by pepper plants (Capsicum annuum) in response to Phytophthora infestans.
- Structure: A bicyclic sesquiterpenoid with epoxide and hydroxyl groups .
- Comparison :
Compound D: Pisatin
Analytical and Physicochemical Properties
Discussion of Key Findings
Structural Diversity : this compound’s naphthalene backbone distinguishes it from tricyclic cadinanes (e.g., Compound B) and pterocarpans (e.g., pisatin). Positional isomerism (Compound A) highlights the sensitivity of bioactivity to substituent arrangement .
Functional Overlap: Despite structural differences, this compound shares antifungal roles with capsidiol and pisatin, though mechanisms vary. The aldehyde group in this compound may enhance electrophilic reactivity, a trait absent in non-aldehyde phytoalexins .
Analytical Challenges : this compound’s collision cross-section data provides a benchmark for LC-MS identification, whereas similar compounds lack such detailed profiles, complicating comparative studies.
Q & A
Q. What are the key steps to isolate and characterize Gossyvertin from natural sources?
To isolate this compound, begin with solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC for purification . Characterization requires spectral analysis: UV-Vis for conjugation patterns, NMR (¹H/¹³C) for structural elucidation, and mass spectrometry for molecular weight confirmation. Ensure purity via HPLC-UV (>95%) and elemental analysis for empirical formula validation . For novel compounds, provide full synthetic pathways and cross-validate spectral data against existing literature.
Q. How should researchers design experiments to assess this compound’s bioavailability in preclinical models?
Use standardized in vitro models (e.g., Caco-2 cells for intestinal permeability) and in vivo pharmacokinetic studies in rodents. Measure plasma concentration-time profiles via LC-MS/MS, calculating parameters like Cₘₐₓ, Tₘₐₓ, and AUC. Include control groups and replicate experiments (n ≥ 6) to ensure statistical power. For tissue distribution, employ radiolabeled this compound or whole-body autoradiography .
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
Liquid chromatography (HPLC or UPLC) coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity. Validate the method per ICH guidelines: assess linearity (R² > 0.99), LOD/LOQ, precision (RSD < 5%), and recovery rates (80–120%). For plant extracts, include matrix-matched calibration to account for interference .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?
Contradictions often arise from varying experimental conditions (e.g., cell lines, concentrations). Conduct a meta-analysis of published studies to identify confounding variables. Reproduce key experiments under standardized protocols, and use orthogonal assays (e.g., CRISPR knockouts, enzymatic activity assays) to validate targets. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Employ combinatorial chemistry or directed biosynthesis to generate derivatives. Prioritize functional groups with known bioactivity (e.g., hydroxylation, glycosylation). Use computational tools (molecular docking, QSAR models) to predict binding affinities. Characterize derivatives via X-ray crystallography or cryo-EM for structural insights. Validate biological activity in dose-response assays with appropriate positive/negative controls .
Q. How should researchers address variability in this compound’s cytotoxic effects across cancer cell lines?
Analyze genomic and proteomic profiles of responsive vs. resistant cell lines to identify biomarkers (e.g., overexpression of efflux pumps). Use isogenic cell pairs (wild-type vs. mutant) to isolate genetic factors. Incorporate multi-omics approaches (transcriptomics, metabolomics) to map signaling pathways. Report data with effect sizes and confidence intervals to distinguish biological significance from statistical noise .
Q. What methodologies validate this compound’s anti-inflammatory effects in vivo while minimizing bias?
Use double-blind, randomized controlled trials in animal models (e.g., carrageenan-induced paw edema). Measure biomarkers like TNF-α, IL-6, and COX-2 via ELISA or qPCR. Include sham and placebo groups, and apply the ARRIVE guidelines for preclinical reporting. For translational relevance, correlate in vivo results with ex vivo human tissue assays .
Data Analysis & Reproducibility
Q. How can researchers ensure reproducibility in this compound studies when replicating published work?
Provide full experimental protocols in supplementary materials, including reagent lot numbers and instrument settings. Use open-source data repositories (e.g., Zenodo) to share raw datasets and analysis code. Collaborate with original authors to resolve discrepancies. For critical findings, perform power analyses to confirm sample adequacy and pre-register study designs .
Q. What statistical approaches are robust for interpreting dose-dependent responses in this compound assays?
Fit data to nonlinear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism. Report IC₅₀/EC₅₀ values with 95% confidence intervals. Account for heteroscedasticity via weighted regression or data transformation (e.g., log normalization). Use ANOVA with post-hoc corrections for multi-group comparisons .
Q. How should conflicting results between in silico predictions and experimental data for this compound be reconciled?
Re-evaluate computational parameters (e.g., force fields, binding site flexibility) and validate docking results with molecular dynamics simulations. Experimentally test key predictions via mutagenesis or competitive binding assays. Publish negative results to improve model accuracy and avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
